(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . These studies often reveal important features such as the presence of π–π stacking interactions .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, similar compounds are known to participate in various reactions. For instance, benzylidene derivatives of furan-2 (3 H )-ones are of interest for studying their Z / E -tautomeric equilibrium and conformational preferences .Scientific Research Applications
Synthesis and Reactivity
- A study by Mérour and Cossais (1991) explored the reactivity of 3-Oxo-2,3-dihydrobenzofuran with various compounds, leading to the synthesis of pyran derivatives, which are key intermediates in organic synthesis and have applications in medicinal chemistry (Mérour & Cossais, 1991).
Synthesis Optimization
- Deng Yong (2010) investigated a practical and convenient synthesis process for a compound structurally related to (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, which could enhance the efficiency and yield of such compounds (Deng Yong, 2010).
Quantum Chemical Study
- Shinde et al. (2020) performed a detailed quantum chemical study on compounds containing 2,3-dihydrobenzofuran scaffolds, which are significant in therapeutic science. Such studies are crucial for understanding the electronic and structural properties of these compounds (Shinde et al., 2020).
Novel Synthesis Methods
- Ahn et al. (2012) described a new synthetic method for compounds structurally similar to this compound. These methods are crucial for expanding the library of such compounds for various applications (Ahn et al., 2012).
Biological Applications
- Abdel‐Aziz et al. (2009) synthesized and evaluated novel benzofuran derivatives for antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Renewable Sources Synthesis
- Flores et al. (2014) reported the efficient synthesis of propanoate derivatives from renewable sources like levulinic acid, demonstrating the eco-friendly potential of synthesizing such compounds (Flores et al., 2014).
Cholesterol Biosynthesis Study
- Cozzi et al. (1983) prepared isomers of a compound related to this compound and tested them on cholesterol biosynthesis, suggesting potential applications in studying lipid metabolism (Cozzi et al., 1983).
Crystallographic Analysis
- Liu et al. (2012) performed crystallographic analysis on a structurally similar compound, providing insight into its molecular configuration, which is important for understanding its chemical behavior and potential applications (Liu et al., 2012).
Electrophilic and Nucleophilic Properties
- Zhang et al. (2004) explored the electrophilic and nucleophilic properties of a related compound, which could be crucial in designing reaction pathways for synthesizing novel chemical entities (Zhang et al., 2004).
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUJANUFCWZNX-MFOYZWKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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